molecular formula C17H22N2O3 B12330646 ethyl 4-oxo-7-pyridin-4-yl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxylate

ethyl 4-oxo-7-pyridin-4-yl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxylate

Cat. No.: B12330646
M. Wt: 302.37 g/mol
InChI Key: OHADWYKFLRDPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-oxo-7-pyridin-4-yl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-7-pyridin-4-yl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of a pyridine derivative with a cyclohexanone derivative, followed by esterification and cyclization reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and solvents like methanol or ethanol. The final product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Industrial methods also emphasize the importance of cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-7-pyridin-4-yl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and quinoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 4-oxo-7-pyridin-4-yl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-oxo-7-pyridin-4-yl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Ethyl 4-oxo-7-pyridin-4-yl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Quinoline: A simpler structure with similar biological activities.

    Isoquinoline: Differing in the position of the nitrogen atom in the ring, leading to different chemical properties.

    Quinolone: Known for its antibacterial properties, commonly used in antibiotics.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

ethyl 4-oxo-7-pyridin-4-yl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C17H22N2O3/c1-2-22-17(21)14-10-19-15-9-12(3-4-13(15)16(14)20)11-5-7-18-8-6-11/h5-8,12-15,19H,2-4,9-10H2,1H3

InChI Key

OHADWYKFLRDPAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC2CC(CCC2C1=O)C3=CC=NC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.